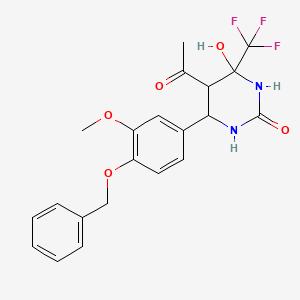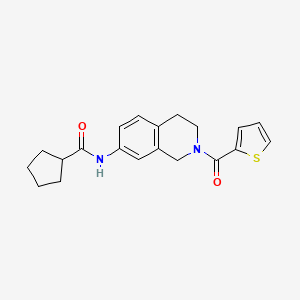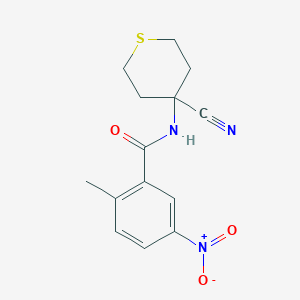
N2-(3,4-dimethylphenyl)-N4-(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(3,4-dimethylphenyl)-N4-(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C23H28N6O and its molecular weight is 404.518. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Remediation
Studies have explored the use of triazine derivatives in environmental remediation, particularly in the adsorption and removal of pesticides from wastewater. A lignocellulosic substrate was found effective as a low-cost adsorbent for pesticides, showcasing the potential for triazine compounds in enhancing water purification technologies (Boudesocque et al., 2008).
Synthetic Chemistry
In synthetic chemistry, triazine compounds have been utilized in a variety of reactions, including dealkylation reactions of trialkylamines, demonstrating their versatility as reagents in organic synthesis. These reactions facilitate the cleavage of C−N bonds and the regiospecific substitution of dialkylamino groups, expanding the toolkit for creating complex organic molecules (Ramakrishna et al., 1999).
Biomedical Research
In the biomedical field, derivatives of triazine and morpholine have been explored for their potential in drug development and medical applications. Compounds with these moieties have been synthesized for various purposes, including larvicidal activity and as neurokinin-1 receptor antagonists, highlighting the pharmaceutical relevance of such chemical structures (Gorle et al., 2016); (Harrison et al., 2001).
Sensor Technology
Rhenium(I) polypyridine complexes functionalized with diaminoaromatic moieties, related to the triazine core structure, have been developed as phosphorescent sensors for nitric oxide, indicating the utility of triazine derivatives in sensor technology and potentially for intracellular applications (Choi et al., 2013).
Eigenschaften
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N-(2-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-4-18-7-5-6-8-20(18)25-22-26-21(24-19-10-9-16(2)17(3)15-19)27-23(28-22)29-11-13-30-14-12-29/h5-10,15H,4,11-14H2,1-3H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOFBMJUCLEWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2865351.png)
![N-(3,5-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2865352.png)


![N-(2-(dimethylamino)ethyl)-5-phenyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2865358.png)


![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride](/img/structure/B2865361.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2865368.png)
![N-{4-[(4-{[4-(acetylamino)phenyl]sulfonyl}-1,4-diazepan-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2865369.png)
